molecular formula C12H10BrNO2 B1525125 Methyl 6-bromo-2-methylquinoline-4-carboxylate CAS No. 786659-09-4

Methyl 6-bromo-2-methylquinoline-4-carboxylate

Cat. No. B1525125
M. Wt: 280.12 g/mol
InChI Key: KGVBXARDQBUBTH-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-2-methylquinoline-4-carboxylate” is a chemical compound with the molecular formula C12H10BrNO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-2-methylquinoline-4-carboxylate” consists of a quinoline core, which is a benzene ring fused with a pyridine moiety. It also has a carboxylate functional group attached to the quinoline core .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-2-methylquinoline-4-carboxylate” is a solid at room temperature . Its molecular weight is 280.12 .

Scientific Research Applications

Antimalarial Drug Development

Methyl 6-bromo-2-methylquinoline-4-carboxylate is related to the class of 8-aminoquinolines, a group of compounds known for their antimalarial properties. Notably, WR6026, an oral 8-aminoquinoline derivative, has shown promising results in treating visceral leishmaniasis, a severe infectious disease. Although the therapy had minimal toxicity, its effectiveness warrants further exploration with longer regimens and higher dosages, especially for patients unresponsive to existing treatments (Sherwood et al., 1994).

Tuberculosis Treatment

The diarylquinoline TMC207, related to quinoline compounds, introduces a novel mechanism in antituberculosis treatment by inhibiting mycobacterial ATP synthase. It's potent against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Clinical trials have demonstrated TMC207's capacity to hasten the conversion of sputum cultures from positive to negative, marking a significant advancement in treating multidrug-resistant tuberculosis (Diacon et al., 2009).

Parkinson's Disease Research

In Parkinson's disease research, the focus is on substances like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and its analogs, which include compounds structurally related to methylquinoline derivatives. These substances are hypothesized to contribute to the disease's pathology through mechanisms involving N-methylation of azaheterocyclic amines, highlighting the significance of quinoline derivatives in neurodegenerative disease research (Matsubara et al., 2002).

Future Directions

The future directions for “Methyl 6-bromo-2-methylquinoline-4-carboxylate” and its derivatives could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields such as pharmaceuticals and synthetic organic chemistry .

properties

IUPAC Name

methyl 6-bromo-2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVBXARDQBUBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696252
Record name Methyl 6-bromo-2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-methylquinoline-4-carboxylate

CAS RN

786659-09-4
Record name Methyl 6-bromo-2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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